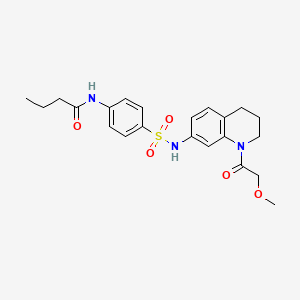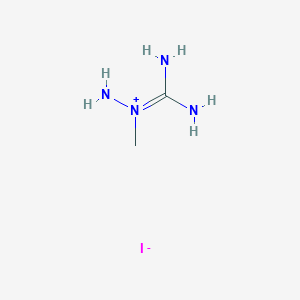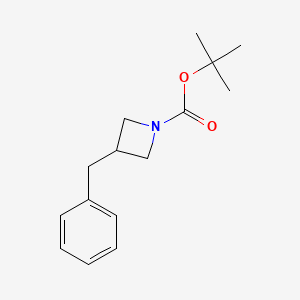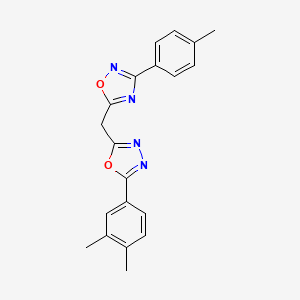![molecular formula C19H22ClN3O2 B2651610 2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380034-86-4](/img/structure/B2651610.png)
2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as CEP-26401, is a novel compound that has been developed as a potential therapeutic agent for a variety of medical conditions.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and mood, and modulation of this receptor has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to increase the activity of the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the cell membrane. This leads to a reduction in neuronal excitability and a decrease in anxiety and depressive symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone is its high selectivity for the GABA-A receptor, which reduces the potential for off-target effects. However, one limitation is that its effects may be dependent on the level of GABA-A receptor expression, which can vary between individuals.
Orientations Futures
There are several potential future directions for research on 2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD), as preclinical studies have shown promising results in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 1-(2-hydroxyethyl)piperidine to form 2-(2-chlorophenyl)-1-(2-hydroxyethyl)piperidine. This intermediate is then reacted with 5-ethyl-2-(4-methoxyphenyl)pyrimidine-4-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been studied for its potential therapeutic effects on a variety of medical conditions, including anxiety, depression, and addiction. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-14-12-21-19(22-13-14)25-16-7-9-23(10-8-16)18(24)11-15-5-3-4-6-17(15)20/h3-6,12-13,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAMWWLXPJVHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2651528.png)
![[2,3'-Bipyridine]-2'-carboxylic acid](/img/structure/B2651529.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

